AZD-5991

Description

Mcl-1 Inhibitor AZD5991 is an inhibitor of induced myeloid leukemia cell differentiation protein (myeloid cell leukemia-1; Mcl-1; Bcl2-L-3), with potential pro-apoptotic and antineoplastic activities. Upon administration, AZD5991 binds to Mcl-1, thereby preventing the binding of Mcl-1 to and inactivation of certain pro-apoptotic proteins, and promoting apoptosis of cells overexpressing Mcl-1. Mcl-1, an anti-apoptotic protein belonging to the Bcl-2 family of proteins, is upregulated in cancer cells and promotes tumor cell survival.

This compound is a small molecule drug with a maximum clinical trial phase of I and has 1 investigational indication.

Properties

IUPAC Name |

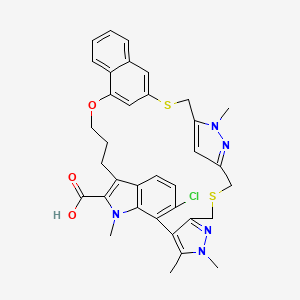

17-chloro-5,13,14,22-tetramethyl-28-oxa-2,9-dithia-5,6,12,13,22-pentazaheptacyclo[27.7.1.14,7.011,15.016,21.020,24.030,35]octatriaconta-1(36),4(38),6,11,14,16,18,20,23,29(37),30,32,34-tridecaene-23-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H34ClN5O3S2/c1-20-31-29(38-40(20)3)19-45-17-22-15-23(41(4)37-22)18-46-24-14-21-8-5-6-9-25(21)30(16-24)44-13-7-10-26-27-11-12-28(36)32(31)33(27)39(2)34(26)35(42)43/h5-6,8-9,11-12,14-16H,7,10,13,17-19H2,1-4H3,(H,42,43) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBQCEQAXHPIRTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=NN1C)CSCC3=NN(C(=C3)CSC4=CC5=CC=CC=C5C(=C4)OCCCC6=C(N(C7=C6C=CC(=C27)Cl)C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H34ClN5O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601098260 | |

| Record name | 22H-9,4,8-(Metheniminomethyno)-14,20:26,23-dimetheno-10H,20H-pyrazolo[4,3-l][2,15,22,18,19]benzoxadithiadiazacyclohexacosine-32-carboxylic acid, 5-chloro-2,11,12,24,27,29-hexahydro-2,3,24,33-tetramethyl-, (3aS)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601098260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

672.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2143061-82-7, 2143010-83-5 | |

| Record name | 22H-9,4,8-(Metheniminomethyno)-14,20:26,23-dimetheno-10H,20H-pyrazolo[4,3-l][2,15,22,18,19]benzoxadithiadiazacyclohexacosine-32-carboxylic acid, 5-chloro-2,11,12,24,27,29-hexahydro-2,3,24,33-tetramethyl-, (3aS)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2143061-82-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | AZD-5991 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2143010835 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AZD-5991 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14792 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 22H-9,4,8-(Metheniminomethyno)-14,20:26,23-dimetheno-10H,20H-pyrazolo[4,3-l][2,15,22,18,19]benzoxadithiadiazacyclohexacosine-32-carboxylic acid, 5-chloro-2,11,12,24,27,29-hexahydro-2,3,24,33-tetramethyl-, (3aS)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601098260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

AZD-5991 in Acute Myeloid Leukemia: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acute Myeloid Leukemia (AML) is an aggressive hematological malignancy characterized by the rapid proliferation of abnormal myeloid progenitor cells in the bone marrow. A key survival mechanism for AML cells is the evasion of apoptosis, often mediated by the overexpression of anti-apoptotic proteins of the B-cell lymphoma 2 (BCL-2) family. Myeloid cell leukemia 1 (MCL-1) is a critical pro-survival member of this family and its high expression is associated with tumorigenesis, resistance to chemotherapy, and poor prognosis in AML.[1][2] AZD-5991 is a potent and highly selective, macrocyclic inhibitor of MCL-1 that has been investigated as a therapeutic agent in hematological malignancies, including AML.[2] This technical guide provides an in-depth overview of the mechanism of action of this compound in AML, supported by preclinical data, experimental methodologies, and visualizations of the key pathways involved.

Core Mechanism of Action: Direct and Selective Inhibition of MCL-1

This compound functions as a BCL-2 homology 3 (BH3) mimetic, specifically targeting the BH3-binding groove of the MCL-1 protein with sub-nanomolar affinity. This direct binding competitively displaces pro-apoptotic proteins, such as Bak, from MCL-1.[3] In healthy cells, the sequestration of pro-apoptotic proteins by MCL-1 prevents the initiation of the intrinsic apoptotic cascade. By liberating these pro-apoptotic effectors, this compound triggers a series of events leading to programmed cell death.

The selectivity of this compound for MCL-1 over other anti-apoptotic BCL-2 family members, such as BCL-2 and BCL-xL, is a key feature of its design, minimizing off-target effects.[4]

Signaling Pathway: Induction of Intrinsic Apoptosis

The binding of this compound to MCL-1 initiates the intrinsic, or mitochondrial, pathway of apoptosis. The key steps are outlined below:

-

MCL-1 Inhibition: this compound occupies the BH3-binding groove of MCL-1, preventing it from sequestering pro-apoptotic proteins.

-

Bak Activation: The release of the pro-apoptotic protein Bak leads to its activation and subsequent oligomerization.[2][3]

-

Mitochondrial Outer Membrane Permeabilization (MOMP): Activated Bak oligomers form pores in the outer mitochondrial membrane.

-

Cytochrome c Release: MOMP results in the release of cytochrome c and other pro-apoptotic factors from the mitochondrial intermembrane space into the cytoplasm.

-

Apoptosome Formation and Caspase Activation: In the cytoplasm, cytochrome c binds to Apoptotic Protease Activating Factor 1 (Apaf-1), leading to the formation of the apoptosome. This complex then activates caspase-9, an initiator caspase.

-

Executioner Caspase Activation and Apoptosis: Caspase-9 activates executioner caspases, primarily caspase-3 and caspase-7. These caspases cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and cell death.[5]

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Discovery of Mcl-1-specific inhibitor AZD5991 and preclinical activity in multiple myeloma and acute myeloid leukemia. | Sigma-Aldrich [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of Mcl-1-specific inhibitor AZD5991 and preclinical activity in multiple myeloma and acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

AZD-5991: A Selective MCL-1 Inhibitor for Hematologic Malignancies

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

AZD-5991 is a potent and selective macrocyclic inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1), a key survival factor in various cancers, particularly hematologic malignancies. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, preclinical and clinical data, and key experimental protocols for its evaluation. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the field of oncology and targeted therapies.

Introduction

The B-cell lymphoma 2 (BCL-2) family of proteins are crucial regulators of the intrinsic apoptotic pathway, maintaining a balance between pro-survival and pro-apoptotic members.[1] Myeloid Cell Leukemia 1 (MCL-1) is a pro-survival BCL-2 family protein that is frequently overexpressed in a wide range of human cancers, including multiple myeloma (MM) and acute myeloid leukemia (AML).[2][3] This overexpression is often associated with tumor progression and resistance to conventional chemotherapies and other targeted agents, such as the BCL-2 inhibitor venetoclax.[3] Consequently, the development of selective MCL-1 inhibitors has emerged as a promising therapeutic strategy to overcome drug resistance and induce apoptosis in cancer cells dependent on MCL-1 for survival.

This compound is a rationally designed, potent, and selective small molecule inhibitor of MCL-1.[4] It binds with high affinity to the BH3-binding groove of MCL-1, disrupting its interaction with pro-apoptotic proteins like BIM, BAK, and NOXA.[5][6][7] This liberates the pro-apoptotic effectors, leading to the activation of the mitochondrial apoptosis pathway and subsequent cancer cell death.[4][8] This document provides an in-depth review of the technical aspects of this compound, from its biochemical properties to its clinical evaluation.

Mechanism of Action

This compound functions as a BH3 mimetic, effectively antagonizing the anti-apoptotic function of MCL-1.[9] The core mechanism involves the disruption of the protein-protein interaction between MCL-1 and pro-apoptotic BCL-2 family members.

MCL-1 Signaling Pathway

MCL-1 is a critical node in the intrinsic apoptosis pathway. Under normal physiological conditions, it sequesters pro-apoptotic proteins, preventing them from inducing mitochondrial outer membrane permeabilization (MOMP).

Caption: The MCL-1 signaling pathway in apoptosis regulation.

This compound's Point of Intervention

This compound directly binds to the BH3 groove of MCL-1, preventing the sequestration of pro-apoptotic proteins. This leads to the activation of BAK and BAX, MOMP, and the execution of apoptosis.

Caption: this compound's mechanism of action as an MCL-1 inhibitor.

Quantitative Data

The following tables summarize the key quantitative data for this compound from various preclinical studies.

Table 1: In Vitro Potency and Selectivity

| Parameter | Value | Assay Type | Reference |

| MCL-1 Affinity (Kd) | 0.17 nM | Surface Plasmon Resonance (SPR) | [10] |

| MCL-1 Inhibition (IC50) | <1 nM | FRET | [9] |

| MOLP-8 Caspase EC50 (6h) | 33 nM | Caspase Activity Assay | [9] |

| MV4;11 Caspase EC50 (6h) | 24 nM | Caspase Activity Assay | [9] |

| Selectivity vs. BCL-2 | >10,000-fold | FRET | [9] |

| Selectivity vs. BCL-xL | >10,000-fold | FRET | [9] |

| Selectivity vs. BCL-w | >10,000-fold | FRET | [9] |

Table 2: In Vivo Efficacy in Xenograft Models

| Model | Treatment | Dose | Outcome | Reference |

| MOLP-8 (MM) | Single i.v. dose | 10 mg/kg | 52% Tumor Growth Inhibition (TGI) | [4] |

| MOLP-8 (MM) | Single i.v. dose | 30 mg/kg | 93% TGI | [4] |

| MOLP-8 (MM) | Single i.v. dose | 60 mg/kg | 99% Tumor Regression (TR) | [4] |

| MOLP-8 (MM) | Single i.v. dose | 100 mg/kg | Complete TR | [4] |

| NCI-H929 (MM) | Combination w/ Bortezomib | - | Enhanced efficacy vs. single agents | [8] |

| AML Models | Single i.v. dose | - | Tumor regressions | [2] |

| AML Models | Combination w/ Venetoclax | - | Enhanced antitumor activity | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for MCL-1 Binding

This assay measures the ability of a compound to disrupt the interaction between MCL-1 and a fluorescently labeled peptide derived from a BH3-only protein (e.g., BIM).

Materials:

-

Recombinant His-tagged MCL-1 protein

-

Biotinylated BIM BH3 peptide

-

Terbium (Tb)-conjugated anti-His antibody (donor)

-

Streptavidin-conjugated fluorophore (e.g., d2) (acceptor)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.05% Tween-20)

-

384-well low-volume microplates

-

TR-FRET-capable plate reader

Procedure:

-

Prepare a serial dilution of this compound in the assay buffer.

-

In a 384-well plate, add the test compound, His-MCL-1, and biotin-BIM peptide.

-

Incubate for a defined period (e.g., 60 minutes) at room temperature to allow for binding equilibrium.

-

Add the Tb-anti-His antibody and streptavidin-d2.

-

Incubate for another period (e.g., 60 minutes) at room temperature, protected from light.

-

Read the plate on a TR-FRET reader, measuring the emission at two wavelengths (e.g., 620 nm for Terbium and 665 nm for d2) after a time delay.

-

Calculate the TR-FRET ratio (665 nm / 620 nm) and determine the IC50 value for this compound.

Annexin V Apoptosis Assay by Flow Cytometry

This method quantifies the percentage of cells undergoing apoptosis following treatment with this compound.

Materials:

-

Hematologic cancer cell line (e.g., MOLP-8, MV4-11)

-

This compound

-

Annexin V-FITC (or other fluorophore)

-

Propidium Iodide (PI) or other viability dye

-

1X Annexin V Binding Buffer

-

Flow cytometer

Procedure:

-

Seed cells at an appropriate density and treat with various concentrations of this compound for the desired time (e.g., 6, 24 hours).

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in 1X Annexin V Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the samples by flow cytometry within one hour.

-

Gate the cell populations to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Co-Immunoprecipitation (Co-IP) for MCL-1 Interaction

This technique is used to demonstrate that this compound disrupts the interaction between MCL-1 and its binding partners (e.g., BAK, BIM).

Materials:

-

Cell line expressing the proteins of interest

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Antibody against MCL-1 for immunoprecipitation

-

Antibodies against MCL-1, BAK, and BIM for Western blotting

-

Protein A/G magnetic beads

-

SDS-PAGE and Western blotting equipment

Procedure:

-

Treat cells with this compound or vehicle control.

-

Lyse the cells and quantify the protein concentration.

-

Pre-clear the lysates with Protein A/G beads.

-

Incubate the pre-cleared lysates with the anti-MCL-1 antibody overnight at 4°C.

-

Add Protein A/G beads to pull down the antibody-protein complexes.

-

Wash the beads several times with lysis buffer.

-

Elute the protein complexes from the beads.

-

Analyze the eluates by SDS-PAGE and Western blotting using antibodies against MCL-1, BAK, and BIM. A decrease in the co-immunoprecipitated BAK and BIM in the this compound-treated sample indicates disruption of the interaction.

In Vivo Xenograft Studies

These studies evaluate the anti-tumor efficacy of this compound in animal models.

Materials:

-

Immunocompromised mice (e.g., SCID, NSG)

-

Hematologic cancer cell line (e.g., MOLP-8 for MM, MV4-11 for AML)

-

This compound formulation for intravenous (i.v.) administration

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject the cancer cells into the flank of the mice.[11]

-

Allow the tumors to reach a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer this compound intravenously at the desired doses and schedule.[11] For example, a single i.v. dose of 10, 30, 60, or 100 mg/kg was used in the MOLP-8 model.[10][11]

-

Monitor tumor volume and body weight regularly (e.g., twice weekly).[11]

-

At the end of the study, or at intermediate time points, tumors can be harvested for pharmacodynamic analysis (e.g., cleaved caspase-3 levels).

References

- 1. A Phase 1 First-in-Human Study of the MCL-1 Inhibitor AZD5991 in Patients with Relapsed/Refractory Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. AZD5991 [openinnovation.astrazeneca.com]

- 3. LANCE and LANCE Ultra TR-FRET Assays | Revvity [revvity.com]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. Time-Resolved Fluorescence Resonance Energy Transfer Assay for Discovery of Small-Molecule Inhibitors of Methyl-CpG Binding Domain Protein 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of Mcl-1-specific inhibitor AZD5991 and preclinical activity in multiple myeloma and acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. resources.amsbio.com [resources.amsbio.com]

- 10. researchgate.net [researchgate.net]

- 11. file.glpbio.com [file.glpbio.com]

AZD-5991 BH3 mimetic activity explained

An In-Depth Technical Guide on the Core BH3 Mimetic Activity of AZD-5991

Introduction

This compound is a rationally designed, macrocyclic small molecule that functions as a potent and highly selective B-cell lymphoma-2 (BCL-2) homology 3 (BH3) mimetic inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1).[1][2] Overexpression of MCL-1 is a key survival mechanism in many cancers, particularly hematologic malignancies like multiple myeloma (MM) and acute myeloid leukemia (AML), and is a known driver of resistance to various anticancer therapies.[1][2] this compound was developed to specifically target this dependency, restoring the natural process of apoptosis in cancer cells. This guide provides a detailed examination of its mechanism of action, biochemical and cellular activity, and the experimental protocols used to characterize its function.

Mechanism of Action: Restoring Apoptosis

The intrinsic pathway of apoptosis is tightly regulated by the BCL-2 family of proteins, which includes pro-survival members (like MCL-1, BCL-2, and BCL-xL), pro-apoptotic effectors (BAK, BAX), and pro-apoptotic BH3-only proteins (like BIM, PUMA, NOXA). In cancer cells, overexpressed anti-apoptotic proteins such as MCL-1 sequester pro-apoptotic proteins, preventing the activation of BAK and BAX and thereby blocking apoptosis.[3][4]

This compound acts as a BH3 mimetic, mimicking the BH3 domain of pro-apoptotic proteins. It binds with high affinity to a hydrophobic groove on the MCL-1 protein.[3][4] This competitive binding displaces previously sequestered pro-apoptotic effector proteins, particularly BAK.[1][5] Once liberated, BAK undergoes a conformational change, leading to its oligomerization in the outer mitochondrial membrane. This process, known as Mitochondrial Outer Membrane Permeabilization (MOMP), results in the release of cytochrome c and other pro-apoptotic factors into the cytoplasm.[6] Released cytochrome c associates with Apoptotic Peptidase Activating Factor 1 (APAF-1) to form the apoptosome, which in turn activates the initiator caspase-9. Caspase-9 then activates executioner caspases-3 and -7, which cleave a multitude of cellular substrates, including Poly (ADP-ribose) polymerase (PARP), culminating in the systematic dismantling of the cell and apoptotic death.[5][6][7]

Caption: this compound induced intrinsic apoptosis pathway.

Quantitative Data: Biochemical Activity and Selectivity

This compound demonstrates sub-nanomolar potency against human MCL-1 and exceptional selectivity over other BCL-2 family proteins. This high selectivity is critical for minimizing off-target effects. For instance, sparing BCL-xL avoids the thrombocytopenia commonly associated with BCL-xL inhibition. The binding affinity and inhibitory concentrations have been quantified using various biochemical assays.

Table 1: Biochemical Potency and Selectivity of this compound

| Target Protein | Assay Type | Parameter | Value | Selectivity vs. MCL-1 | Reference(s) |

|---|---|---|---|---|---|

| MCL-1 | FRET | IC₅₀ | <3.1 nM | - | [3][4] |

| MCL-1 | FRET | IC₅₀ | 0.72 nM | - | [8][9] |

| MCL-1 | FRET | Kᵢ | 200 pM | - | [8][9] |

| MCL-1 | SPR | Kₔ | 170 pM | - | [8][10][11] |

| BCL-2 | FRET | IC₅₀ | 20 µM | >27,000-fold | [8][9] |

| BCL-xL | FRET | IC₅₀ | 36 µM | >50,000-fold | [8][9] |

| BCL-w | FRET | IC₅₀ | 49 µM | >68,000-fold | [8][9] |

| BFL-1 | FRET | IC₅₀ | 24 µM | >33,000-fold |[8][9] |

FRET: Förster Resonance Energy Transfer; SPR: Surface Plasmon Resonance; IC₅₀: Half maximal inhibitory concentration; Kᵢ: Inhibitory constant; Kₔ: Dissociation constant.

Quantitative Data: Cellular Activity

The potent biochemical activity of this compound translates into effective induction of apoptosis in MCL-1-dependent cancer cell lines, particularly those of hematological origin.[5][7] The cytotoxic activity correlates with the induction of apoptosis markers, such as caspase-3 cleavage and PARP cleavage.[5]

Table 2: Cellular Potency of this compound in Hematologic Cancer Cell Lines

| Cell Line | Cancer Type | Parameter | Value (µM) | Reference(s) |

|---|---|---|---|---|

| MV-4-11 | AML | IC₅₀ | 0.0044 | [12] |

| MV-4-11 | AML | Caspase EC₅₀ (6h) | 0.024 | [7] |

| MOLP-8 | MM | IC₅₀ | 0.0162 | [12] |

| MOLP-8 | MM | Caspase EC₅₀ (6h) | 0.033 | [7] |

| OCI-AML3 | AML | IC₅₀ (48h) | 0.550 | [13] |

| NCI-H929 | MM | IC₅₀ | 0.0582 | [12] |

| KMS-12-BM | MM | IC₅₀ | 0.0239 | [12] |

| Primary MM Cells | MM | Annexin V EC₅₀ (24h) | <0.100 in 71% of samples |[7][9] |

AML: Acute Myeloid Leukemia; MM: Multiple Myeloma; IC₅₀: Half maximal inhibitory concentration; EC₅₀: Half maximal effective concentration.

Experimental Protocols

Characterization of this compound's activity relies on a suite of biochemical and cell-based assays. Below are the methodologies for key experiments.

Förster Resonance Energy Transfer (FRET) Assay

This competitive binding assay is used to determine the IC₅₀ of an inhibitor against a protein-protein interaction.

-

Principle: A fluorescently labeled BH3 peptide (e.g., from the BIM protein) acts as a probe. When bound to a recombinant MCL-1 protein tagged with a complementary fluorophore, FRET occurs. An unlabeled inhibitor (this compound) competes with the labeled peptide for binding to MCL-1, causing a decrease in the FRET signal.

-

Protocol:

-

Recombinant, tagged MCL-1 protein is incubated with a fluorescently labeled BIM BH3 peptide.

-

Serial dilutions of this compound are added to the mixture.

-

The reaction is incubated to reach equilibrium (e.g., 120-180 minutes).[14]

-

The FRET signal is measured using a plate reader.

-

IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Surface Plasmon Resonance (SPR)

SPR is used to measure the kinetics (on-rate, kₐ; off-rate, kₔ) and affinity (Kₔ) of the interaction between this compound and MCL-1.

-

Principle: An MCL-1 protein is immobilized on a sensor chip. A solution containing this compound is flowed over the surface. Binding of this compound to MCL-1 causes a change in the refractive index at the surface, which is detected in real-time as a response.

-

Protocol:

-

Immobilize recombinant human MCL-1 onto a sensor chip.

-

Inject a series of concentrations of this compound in solution across the chip surface to measure association.

-

Flow a buffer solution without this compound over the chip to measure dissociation.

-

The resulting sensorgrams are fitted to a kinetic binding model (e.g., 1:1 Langmuir) to determine kₐ, kₔ, and calculate the Kₔ (kₔ/kₐ).

-

Co-Immunoprecipitation (Co-IP)

This assay is used to demonstrate that this compound disrupts the interaction between MCL-1 and its pro-apoptotic binding partners (e.g., BIM, BAK) within the cell.

Caption: Workflow for Co-Immunoprecipitation (Co-IP).

-

Protocol:

-

Treat MCL-1 dependent cells (e.g., MOLP-8) with either DMSO (vehicle control) or this compound for a specified time (e.g., 30 minutes).[5]

-

Lyse the cells in a non-denaturing lysis buffer and quantify total protein concentration.

-

Incubate the cell lysates with a primary antibody against MCL-1 overnight at 4°C.[5]

-

Add Protein A/G magnetic beads to capture the antibody-protein complexes.

-

Wash the beads multiple times to remove non-specifically bound proteins.

-

Elute the bound proteins from the beads and analyze by Western blot.

-

Probe the Western blot with antibodies for MCL-1 and for a known binding partner like BIM or BAK. A reduced amount of co-precipitated BIM/BAK in the this compound-treated sample indicates disruption of the protein-protein interaction.[15]

-

Apoptosis Detection by Annexin V Staining

This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis.

-

Principle: In early apoptosis, the phospholipid phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and can be used to label these apoptotic cells. A viability dye like Propidium Iodide (PI) is co-stained to distinguish early apoptotic (Annexin V positive, PI negative) from late apoptotic/necrotic cells (Annexin V positive, PI positive).[6]

-

Protocol:

-

Seed cells and treat with various concentrations of this compound for a set time (e.g., 24 hours).[16]

-

Harvest the cells by centrifugation.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add fluorochrome-conjugated Annexin V and a viability dye (e.g., PI).

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze the cells by flow cytometry, quantifying the populations of live, early apoptotic, and late apoptotic/necrotic cells.[6][16]

-

Preclinical In Vivo Activity

In preclinical xenograft models of multiple myeloma (MOLP-8, NCI-H929) and acute myeloid leukemia, this compound demonstrated potent, dose-dependent antitumor activity.[7][8] A single intravenous dose was sufficient to cause complete tumor regression in several models.[1][5] This in vivo efficacy was tightly correlated with the induction of apoptosis, as evidenced by increased levels of cleaved caspase-3 in tumor lysates as soon as 30 minutes after administration.[7] Furthermore, this compound showed synergistic or enhanced antitumor activity when combined with other agents like the BCL-2 inhibitor venetoclax or the proteasome inhibitor bortezomib.[3][7]

Conclusion

This compound is a highly potent and selective BH3 mimetic that effectively inhibits the anti-apoptotic protein MCL-1. Its mechanism of action involves the direct binding to MCL-1, which liberates pro-apoptotic BAK, thereby triggering the intrinsic mitochondrial apoptosis pathway. This activity translates from sub-nanomolar biochemical potency to robust apoptosis induction in MCL-1-dependent cancer cells and significant tumor regression in preclinical in vivo models. While preclinical data were highly promising, its clinical development was halted due to a narrow therapeutic window, highlighted by observations of cardiac toxicity in a Phase 1 trial.[17][18][19] Nevertheless, the study of this compound provides a comprehensive blueprint for the development and characterization of selective BH3 mimetics and underscores the therapeutic potential of targeting MCL-1 in hematologic malignancies.

References

- 1. Discovery of Mcl-1-specific inhibitor AZD5991 and preclinical activity in multiple myeloma and acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. research.monash.edu [research.monash.edu]

- 3. aacrjournals.org [aacrjournals.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. selleckchem.com [selleckchem.com]

- 6. biotech.illinois.edu [biotech.illinois.edu]

- 7. AZD5991 [openinnovation.astrazeneca.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Discovery of Mcl-1-specific inhibitor AZD5991 and preclinical activity in multiple myeloma and acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pharmacologic targeting of Mcl-1 induces mitochondrial dysfunction and apoptosis in B-cell lymphoma cells in a TP53- and BAX-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]

- 11. AZD5991 (this compound) | Mcl-1 inhibitor | Probechem Biochemicals [probechem.com]

- 12. Drug: AZD5991 - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]

- 13. THE MCL-1 INHIBITOR AZD5991 DISPLAYS A PROMISING TARGETED THERAPY FOR ACUTE MYELOID LEUKEMIA | Hematology, Transfusion and Cell Therapy [htct.com.br]

- 14. AZD5991 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. A Phase 1 First-in-Human Study of the MCL-1 Inhibitor AZD5991 in Patients with Relapsed/Refractory Hematologic Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. youtube.com [youtube.com]

- 19. mdnewsline.com [mdnewsline.com]

Preclinical Development of AZD-5991: A Technical Guide

Introduction

AZD-5991 is a potent and selective macrocyclic inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1).[1][2] Mcl-1 is a member of the B-cell lymphoma 2 (Bcl-2) family of proteins that plays a crucial role in cell survival and is often overexpressed in various cancers, contributing to tumorigenesis and resistance to anti-cancer therapies.[3][4][5] this compound is a BH3 mimetic, designed to bind to the BH3-binding groove of Mcl-1, thereby preventing its interaction with pro-apoptotic proteins like Bak and enabling the induction of apoptosis.[1][4][5] This technical guide provides a comprehensive overview of the preclinical development of this compound, detailing its mechanism of action, in vitro and in vivo efficacy, and the experimental protocols used in its evaluation.

Data Presentation

Table 1: In Vitro Binding Affinity and Potency of this compound

| Parameter | Value | Assay Type | Reference |

| Mcl-1 Affinity | |||

| IC₅₀ | <1 nM | FRET | [1] |

| IC₅₀ | 0.7 nM | FRET | [6] |

| Kᵢ | 0.13 nM | - | [6] |

| Kᵢ | 200 pM | FRET | [6] |

| Kd | 0.17 nM | Surface Plasmon Resonance (SPR) | [6] |

| Selectivity vs. other Bcl-2 Family Proteins | |||

| Bcl-2 IC₅₀ | 20 µM | FRET | [6] |

| Bcl-2 Kᵢ | 6.8 µM | FRET | [6] |

| Bcl-xL IC₅₀ | 36 µM | FRET | [6] |

| Bcl-xL Kᵢ | 18 µM | FRET | [6] |

| Bcl-w IC₅₀ | 49 µM | FRET | [6] |

| Bcl-w Kᵢ | 25 µM | FRET | [6] |

| Bfl-1 IC₅₀ | 24 µM | FRET | [6] |

| Bfl-1 Kᵢ | 12 µM | FRET | [6] |

| Cellular Apoptotic Activity | |||

| MOLP-8 6h Caspase EC₅₀ | 33 nM | Caspase Activity Assay | [1] |

| MV4;11 6h Caspase EC₅₀ | 24 nM | Caspase Activity Assay | [1] |

| MM Patient Primary Cells 24h Annexin V EC₅₀ | <100 nM in 71% of samples (34/48) | Annexin V Assay | [1] |

Table 2: In Vivo Efficacy of this compound in a MOLP-8 Multiple Myeloma Xenograft Model

| Dose (mg/kg, single i.v.) | Outcome (10 days post-treatment) | Reference |

| 10 | 52% Tumor Growth Inhibition (TGI) | [6] |

| 30 | 93% Tumor Growth Inhibition (TGI) | [6] |

| 60 | 99% Tumor Regression (TR) | [6] |

| 100 | 100% Tumor Regression (TR) | [6] |

Table 3: Preclinical Pharmacokinetics of this compound in Mice with MOLP-8 Tumors

| Dose (mg/kg, single i.v.) | Plasma Concentration at 24h (ng/mL) | Reference |

| 10 - 100 | ~3 | [3] |

Experimental Protocols

Förster Resonance Energy Transfer (FRET) Assay for Binding Affinity

This protocol outlines a generalized procedure for determining the binding affinity of this compound to Mcl-1 and other Bcl-2 family proteins using a FRET-based assay.

Objective: To quantify the inhibitory concentration (IC₅₀) and inhibitory constant (Kᵢ) of this compound.

Principle: FRET is a mechanism describing energy transfer between two light-sensitive molecules (chromophores). In this assay, a fluorescently labeled BH3 peptide (donor) and a labeled Bcl-2 family protein (acceptor) are used. When in close proximity (i.e., bound), excitation of the donor fluorophore results in energy transfer to the acceptor, leading to its emission. An inhibitor that disrupts this interaction will cause a decrease in the FRET signal.

Materials:

-

Recombinant human Mcl-1, Bcl-2, Bcl-xL, Bcl-w, and Bfl-1 proteins

-

Fluorescently labeled BH3 peptide (e.g., Bim BH3 peptide)

-

This compound

-

Assay buffer (e.g., PBS with 0.05% Tween 20)

-

384-well microplates

-

Plate reader capable of measuring time-resolved FRET

Procedure:

-

Prepare a serial dilution of this compound in the assay buffer.

-

In a 384-well plate, add the recombinant Bcl-2 family protein and the fluorescently labeled BH3 peptide.

-

Add the diluted this compound or vehicle control to the wells.

-

Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to allow the binding reaction to reach equilibrium.

-

Measure the FRET signal using a plate reader with appropriate excitation and emission wavelengths for the donor and acceptor fluorophores.

-

Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC₅₀ value by fitting the dose-response curve to a four-parameter logistic equation. The Kᵢ can be calculated from the IC₅₀ using the Cheng-Prusoff equation.

Caspase-3/7 Activity Assay

This protocol describes a generalized method to measure the induction of apoptosis by this compound through the activation of caspases.

Objective: To determine the half-maximal effective concentration (EC₅₀) of this compound for inducing caspase activity.

Principle: Caspases are a family of proteases that are key mediators of apoptosis. Caspase-3 and -7 are effector caspases that cleave a specific peptide substrate, resulting in the release of a fluorogenic or chromogenic molecule. The increase in fluorescence or absorbance is proportional to the caspase activity.

Materials:

-

Cancer cell lines (e.g., MOLP-8, MV4;11)

-

This compound

-

Cell culture medium and supplements

-

Caspase-3/7 assay kit (containing a luminogenic substrate and lysis/reaction buffer)

-

96-well white-walled, clear-bottom plates

-

Luminometer

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound or vehicle control for a specified time (e.g., 6 hours).

-

Add the caspase-3/7 reagent (which includes the substrate and lysis buffer) to each well.

-

Incubate the plate at room temperature for 1-2 hours, protected from light.

-

Measure the luminescence using a plate reader.

-

Normalize the luminescence values to the vehicle control to determine the fold-increase in caspase activity.

-

Calculate the EC₅₀ value by plotting the dose-response curve and fitting it to a suitable model.

Annexin V Apoptosis Assay

This protocol provides a general framework for detecting apoptosis induced by this compound using Annexin V staining and flow cytometry.

Objective: To quantify the percentage of apoptotic cells in a population following treatment with this compound.

Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC). Propidium iodide (PI) is a fluorescent nucleic acid stain that is impermeant to live cells and early apoptotic cells but can enter late apoptotic and necrotic cells. By co-staining with fluorescently labeled Annexin V and PI, it is possible to distinguish between live, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cell lines or primary patient cells

-

This compound

-

Annexin V-FITC/PI apoptosis detection kit

-

Binding buffer

-

Flow cytometer

Procedure:

-

Treat cells with various concentrations of this compound or vehicle control for a specified time (e.g., 24 hours).

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in the binding buffer provided in the kit.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry, detecting FITC fluorescence in the FL1 channel and PI fluorescence in the FL2 or FL3 channel.

-

Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic).

In Vivo Xenograft Efficacy Study

This protocol outlines a generalized procedure for evaluating the anti-tumor activity of this compound in a mouse xenograft model.

Objective: To assess the in vivo efficacy of this compound in a subcutaneous tumor model.

Animals:

-

Female immunodeficient mice (e.g., SCID or nude mice), 6-8 weeks old.

Procedure:

-

Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., MOLP-8) into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²)/2.

-

Treatment: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer this compound intravenously (i.v.) at various doses as a single agent or in combination with other therapies. The control group receives the vehicle.

-

Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. The primary endpoints are typically tumor growth inhibition (TGI) or tumor regression (TR).

-

Pharmacodynamic Analysis: At specified time points after treatment, a subset of tumors can be harvested to assess target engagement and downstream effects, such as cleaved caspase-3 levels, by methods like Meso Scale Discovery (MSD) assay or Western blotting.

-

Pharmacokinetic Analysis: Plasma samples can be collected at various time points after dosing to determine the pharmacokinetic profile of this compound using LC-MS/MS.

Co-Immunoprecipitation (Co-IP)

This protocol describes a generalized method to investigate the disruption of Mcl-1 protein-protein interactions by this compound.

Objective: To determine if this compound can displace pro-apoptotic proteins (e.g., Bim, Bak) from Mcl-1.

Principle: Co-IP is used to isolate a protein of interest and its binding partners. An antibody specific to the "bait" protein (Mcl-1) is used to pull down the entire protein complex. The components of the complex are then analyzed by Western blotting.

Materials:

-

Cancer cell lines (e.g., MOLP-8)

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Anti-Mcl-1 antibody for immunoprecipitation

-

Protein A/G magnetic beads or agarose resin

-

Antibodies against Mcl-1, Bim, Bak, and other proteins of interest for Western blotting

Procedure:

-

Treat cells with this compound or vehicle control for a short duration (e.g., 30 minutes).

-

Lyse the cells in ice-cold lysis buffer.

-

Clarify the lysate by centrifugation to remove cellular debris.

-

Pre-clear the lysate by incubating with Protein A/G beads to reduce non-specific binding.

-

Incubate the pre-cleared lysate with an anti-Mcl-1 antibody overnight at 4°C with gentle rotation.

-

Add Protein A/G beads to capture the antibody-protein complexes.

-

Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies against Mcl-1, Bim, Bak, and other relevant proteins, followed by HRP-conjugated secondary antibodies.

-

Visualize the protein bands using a chemiluminescence detection system. A decrease in the amount of Bim or Bak co-immunoprecipitated with Mcl-1 in the this compound-treated sample indicates disruption of the interaction.

Mandatory Visualization

Caption: Mechanism of action of this compound.

References

- 1. AZD5991 [openinnovation.astrazeneca.com]

- 2. Caspase activity assays [protocols.io]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of Mcl-1-specific inhibitor AZD5991 and preclinical activity in multiple myeloma and acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [PDF] Discovery of Mcl-1-specific inhibitor AZD5991 and preclinical activity in multiple myeloma and acute myeloid leukemia | Semantic Scholar [semanticscholar.org]

- 6. medchemexpress.com [medchemexpress.com]

An In-Depth Technical Guide to the AZD-5991 Induced Apoptosis Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of action of AZD-5991, a potent and selective Mcl-1 inhibitor. It details the induced apoptosis pathway, presents key quantitative data from preclinical studies, outlines detailed experimental protocols for relevant assays, and includes visualizations of the signaling cascade and experimental workflows.

Core Mechanism of Action: Selective Mcl-1 Inhibition

This compound is a macrocyclic small molecule that acts as a B-cell lymphoma 2 (Bcl-2) homology 3 (BH3) mimetic.[1][2] It is highly selective for the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1), binding with sub-nanomolar affinity. The binding affinity of this compound for Mcl-1 is significantly higher than for other anti-apoptotic Bcl-2 family members like Bcl-2 and Bcl-xL, with a selectivity of over 5,000 and 8,000-fold, respectively.[1][2] This high selectivity minimizes off-target effects and contributes to its potent pro-apoptotic activity in Mcl-1 dependent cancer cells.

The primary function of Mcl-1 is to sequester pro-apoptotic proteins, particularly Bak and to a lesser extent Bak, thereby preventing their activation and the subsequent initiation of the mitochondrial apoptosis pathway. By binding to the BH3-binding groove of Mcl-1, this compound competitively displaces these pro-apoptotic partners.[3] This liberation of Bak is a critical event that triggers the downstream apoptotic cascade.

The this compound Induced Apoptosis Pathway

The induction of apoptosis by this compound follows the intrinsic or mitochondrial pathway. The key steps are outlined below:

-

Mcl-1 Inhibition: this compound enters the cell and directly binds to Mcl-1, preventing it from sequestering the pro-apoptotic protein Bak.[4] Co-immunoprecipitation studies have confirmed the release of Bak from Mcl-1 in response to this compound treatment.[3]

-

Bak Activation: Once released, Bak undergoes a conformational change, leading to its oligomerization and insertion into the outer mitochondrial membrane.

-

Mitochondrial Outer Membrane Permeabilization (MOMP): The oligomerized Bak forms pores in the mitochondrial outer membrane, leading to the release of pro-apoptotic factors from the intermembrane space into the cytoplasm. These factors include cytochrome c and Smac/DIABLO.

-

Apoptosome Formation: In the cytoplasm, cytochrome c binds to Apoptotic protease-activating factor 1 (Apaf-1), which then recruits pro-caspase-9 to form the apoptosome complex.

-

Caspase Activation Cascade: Within the apoptosome, pro-caspase-9 is cleaved and activated. Active caspase-9 then proceeds to cleave and activate effector caspases, primarily caspase-3 and caspase-7.

-

Execution of Apoptosis: The activated effector caspases orchestrate the dismantling of the cell by cleaving a multitude of cellular substrates. A key substrate is Poly (ADP-ribose) polymerase (PARP), a DNA repair enzyme.[2] Cleavage of PARP is a hallmark of apoptosis. The widespread protein degradation ultimately leads to the characteristic morphological changes of apoptosis, including cell shrinkage, membrane blebbing, and the formation of apoptotic bodies.

Caption: this compound induced apoptosis signaling pathway.

Quantitative Data Summary

The preclinical efficacy of this compound has been demonstrated across a range of hematological cancer cell lines. The following tables summarize key quantitative data from these studies.

Table 1: In Vitro Potency of this compound

| Parameter | Value | Assay | Source |

| Mcl-1 Binding Affinity (Ki) | < 1 nM | FRET | [5] |

| MOLP-8 Caspase EC50 (6h) | 33 nM | Caspase Activity Assay | [5] |

| MV4;11 Caspase EC50 (6h) | 24 nM | Caspase Activity Assay | [5] |

| NCI-H929 Annexin V EC50 (24h) | < 100 nM | Flow Cytometry | [5] |

Table 2: Efficacy of this compound in Hematological Malignancy Cell Lines

| Cell Line | Cancer Type | IC50/EC50 | Assay | Source |

| MOLP-8 | Acute Myeloid Leukemia | < 100 nM | Caspase Activity | [5] |

| MV4;11 | Acute Myeloid Leukemia | < 100 nM | Caspase Activity | [5] |

| Multiple Myeloma (7/19 lines) | Multiple Myeloma | < 100 nM | Caspase Activity | [5] |

| Acute Myeloid Leukemia (6/22 lines) | Acute Myeloid Leukemia | < 100 nM | Caspase Activity | [5] |

Experimental Protocols

Detailed methodologies for key experiments cited in the preclinical evaluation of this compound are provided below.

Fluorescence Resonance Energy Transfer (FRET) Assay for Mcl-1 Binding

This protocol outlines a time-resolved FRET (TR-FRET) assay to determine the binding affinity of this compound to Mcl-1.

Materials:

-

Recombinant His-tagged Mcl-1 protein

-

Biotinylated BH3 peptide (e.g., from Bak)

-

Terbium-conjugated anti-His antibody (donor fluorophore)

-

Streptavidin-conjugated fluorophore (e.g., d2 or Alexa Fluor 647) (acceptor fluorophore)

-

This compound

-

Assay buffer (e.g., PBS with 0.05% Tween-20 and 0.1% BSA)

-

384-well low-volume black plates

-

TR-FRET compatible plate reader

Procedure:

-

Prepare a serial dilution of this compound in assay buffer.

-

In a 384-well plate, add the following to each well:

-

5 µL of assay buffer (for control) or this compound dilution.

-

5 µL of a solution containing His-Mcl-1 and the biotinylated BH3 peptide.

-

10 µL of a solution containing the terbium-conjugated anti-His antibody and the streptavidin-conjugated acceptor fluorophore.

-

-

Incubate the plate at room temperature for 1-2 hours, protected from light.

-

Measure the TR-FRET signal using a plate reader with an excitation wavelength of ~340 nm and emission wavelengths of ~620 nm (for terbium) and ~665 nm (for the acceptor).

-

Calculate the FRET ratio (665 nm emission / 620 nm emission).

-

Plot the FRET ratio against the logarithm of the this compound concentration and fit the data to a suitable binding model to determine the IC50 or Ki.

Annexin V Apoptosis Assay by Flow Cytometry

This protocol describes the detection of apoptosis through the externalization of phosphatidylserine using Annexin V staining.

Materials:

-

Cells treated with this compound or vehicle control

-

Annexin V-FITC (or other fluorophore conjugate)

-

Propidium Iodide (PI) solution

-

10X Annexin V Binding Buffer (0.1 M HEPES/NaOH, pH 7.4, 1.4 M NaCl, 25 mM CaCl2)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Harvest cells after treatment with this compound. For adherent cells, use a gentle dissociation method.

-

Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

-

Prepare 1X Annexin V Binding Buffer by diluting the 10X stock with deionized water.

-

Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Annexin V Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

-

Annexin V negative, PI negative: Live cells

-

Annexin V positive, PI negative: Early apoptotic cells

-

Annexin V positive, PI positive: Late apoptotic/necrotic cells

-

Co-Immunoprecipitation (Co-IP) for Mcl-1 Protein Interactions

This protocol is for the isolation of Mcl-1 and its interacting proteins to demonstrate the displacement of Bak by this compound.

Caption: A representative Co-Immunoprecipitation workflow.

Materials:

-

Cell lysates from cells treated with this compound or vehicle control

-

Co-IP lysis/wash buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease and phosphatase inhibitors)

-

Anti-Mcl-1 antibody

-

Isotype control IgG

-

Protein A/G magnetic beads or agarose resin

-

Elution buffer (e.g., 2X Laemmli sample buffer)

Procedure:

-

Lyse the cells in Co-IP lysis buffer and quantify the protein concentration.

-

Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C, then centrifuge and collect the supernatant.

-

Incubate the pre-cleared lysate with the anti-Mcl-1 antibody or control IgG overnight at 4°C with gentle rotation.

-

Add Protein A/G beads to each sample and incubate for 1-3 hours at 4°C to capture the antibody-protein complexes.

-

Pellet the beads by centrifugation or using a magnetic rack and discard the supernatant.

-

Wash the beads 3-5 times with cold Co-IP lysis/wash buffer.

-

Elute the bound proteins by resuspending the beads in elution buffer and heating at 95-100°C for 5-10 minutes.

-

Analyze the eluates by immunoblotting for Mcl-1 and its binding partners (e.g., Bak).

Immunoblotting for Cleaved Caspase-3 and PARP

This protocol describes the detection of key apoptosis markers by western blotting.

Materials:

-

Cell lysates

-

SDS-PAGE gels

-

Transfer membranes (PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (anti-cleaved caspase-3, anti-PARP)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Separate protein lysates by SDS-PAGE and transfer to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system. Look for the appearance of the cleaved fragments of caspase-3 (~17/19 kDa) and PARP (~89 kDa).

Clinical Context and Future Directions

A Phase I clinical trial (NCT03218683) was initiated to evaluate this compound in patients with relapsed or refractory hematological malignancies.[6][7] However, the trial was placed on a voluntary hold and subsequently terminated due to observations of asymptomatic elevations in cardiovascular laboratory parameters, specifically troponin levels.[8][9] This highlights a potential for cardiotoxicity with Mcl-1 inhibitors, a challenge that needs to be addressed in the development of this class of drugs.

Despite the discontinuation of its clinical development, the study of this compound has provided invaluable insights into the therapeutic potential and challenges of targeting Mcl-1. The detailed understanding of its mechanism of action and the induced apoptosis pathway serves as a crucial foundation for the development of next-generation Mcl-1 inhibitors with improved safety profiles.

References

- 1. youtube.com [youtube.com]

- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - KR [thermofisher.com]

- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Western blot analysis of cleaved PARP and caspase 3 proteins [bio-protocol.org]

- 7. media.cellsignal.com [media.cellsignal.com]

- 8. researchgate.net [researchgate.net]

- 9. Co-immunoprecipitation Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

AZD-5991: A Targeted Approach to Overcoming MCL-1-Mediated Resistance in Multiple Myeloma

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Multiple myeloma (MM), a malignancy of plasma cells, remains a significant therapeutic challenge due to its inherent cellular heterogeneity and the development of drug resistance. A key survival mechanism for myeloma cells is the overexpression of anti-apoptotic proteins, particularly Myeloid Cell Leukemia 1 (MCL-1). The dependence of MM cells on MCL-1 for survival has positioned it as a high-value therapeutic target.[1] AZD-5991, a potent and selective small-molecule inhibitor of MCL-1, has emerged as a promising therapeutic agent, demonstrating significant preclinical activity in multiple myeloma models.[2] This technical guide provides a comprehensive overview of the target validation for this compound in multiple myeloma, detailing its mechanism of action, experimental validation, and future directions.

The Central Role of MCL-1 in Multiple Myeloma Pathogenesis

MCL-1, a member of the B-cell lymphoma 2 (BCL-2) family of proteins, is a critical regulator of the intrinsic apoptotic pathway. In healthy cells, a delicate balance between pro-apoptotic and anti-apoptotic BCL-2 family members dictates cell fate. In multiple myeloma, this balance is frequently skewed towards survival through the overexpression of anti-apoptotic proteins like MCL-1.[1] MCL-1 sequesters the pro-apoptotic proteins BIM, BAK, and BAX, preventing them from inducing mitochondrial outer membrane permeabilization (MOMP) and subsequent caspase activation, thereby inhibiting apoptosis.[2][3] The expression of MCL-1 in MM is driven by various signaling pathways, including the interleukin-6 (IL-6)/JAK/STAT and RAS/MAPK pathways, which are often constitutively active in the bone marrow microenvironment.[2][4][5]

This compound: Mechanism of Action

This compound is a macrocyclic compound designed to mimic the BH3 domain of pro-apoptotic proteins, enabling it to bind with high affinity and selectivity to the hydrophobic groove of MCL-1.[6] This binding displaces pro-apoptotic proteins, such as BIM, from MCL-1. The released BIM is then free to activate the effector proteins BAX and BAK, leading to their oligomerization at the mitochondrial outer membrane. This results in MOMP, the release of cytochrome c into the cytoplasm, and the activation of the caspase cascade, culminating in apoptosis.[3]

Caption: Mechanism of action of this compound in inducing apoptosis in multiple myeloma cells.

Preclinical Validation of this compound in Multiple Myeloma

The anti-myeloma activity of this compound has been extensively evaluated in a range of preclinical models, including cell lines, patient-derived samples, and xenograft models.

In Vitro Activity

This compound has demonstrated potent and rapid induction of apoptosis in a broad panel of multiple myeloma cell lines.[7] The sensitivity to this compound varies across cell lines, with IC50 values for cell viability and EC50 values for apoptosis induction typically in the nanomolar range.[1][7]

| Cell Line | IC50 (nM) - 24h | EC50 (nM) - 24h (Annexin V) | Genetic Features |

| H929 | 64 | <100 | t(4;14) |

| MM.1S | 417 | <100 | - |

| RPMI-8226 | - | <100 | - |

| U266 | - | <100 | - |

| LP-1 | - | <100 | - |

| ANBL6VR | - | <100 | - |

| MOLP-8 | - | 33 (6h, Caspase) | - |

| DOX40 | >1000 | - | Resistant |

| KMS-12-PE | >1000 | - | Resistant |

Data compiled from multiple sources.[1][7][8]

Furthermore, this compound has shown significant ex vivo activity in CD138+ cells isolated from patients with relapsed and refractory multiple myeloma, with a 40-82% decrease in viability observed at a concentration of 300 nM after 24 hours.[1]

In Vivo Efficacy

The in vivo anti-tumor activity of this compound has been demonstrated in various multiple myeloma xenograft models. In a subcutaneous MOLP-8 tumor model, a single intravenous dose of this compound led to dose-dependent tumor regression.[9] Similarly, in the NCI-H929 xenograft model, this compound demonstrated significant anti-tumor activity.[10]

| Animal Model | Cell Line | Dosing Regimen | Outcome |

| SCID Mice | MOLP-8 | 10-100 mg/kg IV (single dose) | Dose-dependent tumor regression |

| - | NCI-H929 | - | Enhanced efficacy with bortezomib |

Data compiled from multiple sources.[9][10]

Combination Strategies to Enhance Efficacy

Given the complexity of multiple myeloma, combination therapies are often required to achieve durable responses. The preclinical evaluation of this compound in combination with other anti-myeloma agents has shown synergistic or additive effects.

This compound and Venetoclax (BCL-2 Inhibitor)

A significant proportion of multiple myeloma cell lines exhibit co-dependence on both MCL-1 and BCL-2 for survival.[7] The combination of this compound and the BCL-2 inhibitor venetoclax has demonstrated synergistic cytotoxicity in MM cells.[3] This combination effectively overcomes the resistance mechanisms associated with single-agent therapy, where inhibition of one anti-apoptotic protein can lead to compensatory upregulation or reliance on another.[3]

Caption: Synergistic effect of combining this compound and Venetoclax to induce apoptosis.

This compound and Bortezomib (Proteasome Inhibitor)

The proteasome inhibitor bortezomib is a cornerstone of multiple myeloma therapy. Preclinical studies have shown that the combination of this compound and bortezomib results in enhanced anti-tumor activity in MM cell lines and xenograft models.[10] Bortezomib can increase the expression of pro-apoptotic BH3-only proteins, thereby sensitizing myeloma cells to MCL-1 inhibition by this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are summaries of key experimental protocols used in the preclinical validation of this compound.

Cell Viability and Apoptosis Assays

-

Cell Lines and Culture: Multiple myeloma cell lines (e.g., H929, MM.1S, MOLP-8) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Viability Assay (e.g., CellTiter-Glo®): Cells are seeded in 96-well plates and treated with increasing concentrations of this compound for 24-72 hours. Cell viability is assessed by adding CellTiter-Glo® reagent and measuring luminescence using a plate reader. IC50 values are calculated using non-linear regression analysis.

-

Apoptosis Assay (Annexin V/Propidium Iodide Staining): Cells are treated with this compound for a specified duration (e.g., 24 hours). Cells are then harvested, washed with PBS, and stained with FITC-conjugated Annexin V and propidium iodide (PI) in binding buffer according to the manufacturer's protocol. The percentage of apoptotic cells (Annexin V-positive) is determined by flow cytometry.

-

Caspase Activity Assay: Caspase-3/7 activity is measured using a luminescent or fluorescent substrate (e.g., Caspase-Glo® 3/7 Assay). Cells are treated with this compound, and the assay reagent is added to measure caspase activity according to the manufacturer's instructions.

Caption: General workflow for in vitro cell-based assays.

In Vivo Xenograft Studies

-

Animal Models: Immunocompromised mice (e.g., SCID or NOD/SCID) are typically used to prevent rejection of human tumor cells.

-

Tumor Implantation: Multiple myeloma cells (e.g., 5-10 x 10^6 cells) are suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously into the flank of the mice.

-

Drug Administration: Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment groups. This compound is formulated in a suitable vehicle and administered intravenously (IV) at specified doses and schedules.

-

Tumor Growth Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers, and calculated using the formula: (Length x Width²)/2. Animal body weight is also monitored as a measure of toxicity.

-

Pharmacodynamic Analysis: At the end of the study, tumors may be excised for pharmacodynamic analysis, such as Western blotting for cleaved caspase-3, to confirm on-target drug activity.

Conclusion and Future Perspectives

The preclinical data strongly support the validation of MCL-1 as a therapeutic target in multiple myeloma and highlight the potential of this compound as a novel therapeutic agent. Its ability to induce rapid and potent apoptosis in myeloma cells, both as a single agent and in combination with other anti-myeloma drugs, is highly promising. The ongoing clinical evaluation of this compound will be crucial in determining its safety and efficacy in patients with multiple myeloma. Future research should focus on identifying predictive biomarkers of response to this compound to enable patient stratification and personalized treatment strategies. Furthermore, exploring novel combination therapies will be essential to overcoming intrinsic and acquired resistance, with the ultimate goal of improving outcomes for patients with this challenging disease. A phase I clinical trial has been initiated to assess this compound in patients with hematological malignancies (NCT03218683).[2]

References

- 1. research.monash.edu [research.monash.edu]

- 2. Mcl-1 Inhibition: Managing Malignancy in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ashpublications.org [ashpublications.org]

- 4. Silence of MCL-1 upstream signaling by shRNA abrogates multiple myeloma growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Death of multiple myeloma cells induced by cAMP-signaling involves downregulation of Mcl-1 via the JAK/STAT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Discovery of Mcl-1-specific inhibitor AZD5991 and preclinical activity in multiple myeloma and acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. aacrjournals.org [aacrjournals.org]

In Vivo Efficacy of AZD-5991 in Xenograft Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical in vivo efficacy of AZD-5991, a potent and selective inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1). The data presented herein is collated from key preclinical studies investigating the anti-tumor activity of this compound in various xenograft models of hematological malignancies. This document details the experimental protocols used in these studies, presents quantitative efficacy data in structured tables, and provides visualizations of the underlying signaling pathway and experimental workflows.

Introduction to this compound

This compound is a macrocyclic small molecule that acts as a BH3 mimetic, specifically targeting the BH3-binding groove of Mcl-1 with high affinity and selectivity.[1][2] Mcl-1 is a member of the B-cell lymphoma 2 (Bcl-2) family of proteins and is a critical survival factor for many cancer cells, particularly those of hematological origin like multiple myeloma (MM) and acute myeloid leukemia (AML).[3][4] Overexpression of Mcl-1 is a common mechanism of therapeutic resistance.[4] By binding to Mcl-1, this compound displaces pro-apoptotic proteins, such as Bak, leading to the activation of the intrinsic apoptotic pathway and subsequent cancer cell death.[5] Preclinical studies have demonstrated that this compound can induce rapid and complete tumor regression in various xenograft models, both as a monotherapy and in combination with other anti-cancer agents.[2][5][6]

Mechanism of Action: Mcl-1 Inhibition and Apoptosis Induction

This compound functions by disrupting the interaction between Mcl-1 and pro-apoptotic proteins. This leads to the activation of the mitochondrial apoptosis pathway, characterized by the activation of caspase-3.[7]

Quantitative In Vivo Efficacy Data

The following tables summarize the key quantitative data from preclinical studies of this compound in different xenograft models.

MOLP-8 Multiple Myeloma Xenograft Model

| Parameter | Details |

| Cell Line | MOLP-8 (Human Multiple Myeloma) |

| Animal Model | Female C.B.-17 SCID mice |

| Tumor Implantation | Subcutaneous |

| Treatment | Single intravenous (i.v.) dose of this compound |

| Efficacy Readout | Tumor Growth Inhibition (TGI) and Tumor Regression (TR) |

| Dose (mg/kg) | Efficacy Outcome (at Day 10) |

| 10 | 52% TGI[8][9] |

| 30 | 93% TGI[8][9] |

| 60 | 99% TR (tumors undetectable in 6 out of 7 mice)[9] |

| 100 | Complete TR (tumors undetectable in 7 out of 7 mice)[9] |

NCI-H929 Multiple Myeloma Xenograft Model

| Parameter | Details |

| Cell Line | NCI-H929 (Human Multiple Myeloma) |

| Animal Model | CB17/Icr-Prkdc(scid)/IcrCrl mice |

| Tumor Implantation | Subcutaneous, 5 x 10^6 cells in Matrigel[3] |

| Treatment | Monotherapy or combination therapy |

| Efficacy Readout | Tumor Regression (TR) and enhanced efficacy |

| Treatment Regimen | Efficacy Outcome |

| This compound (100 mg/kg, single i.v. dose) | Complete TR in 4 out of 4 mice[8] |

| This compound in combination with bortezomib | Enhanced anti-tumor efficacy compared to either agent alone[2][7] |

MV4-11 Acute Myeloid Leukemia Xenograft Model

| Parameter | Details |

| Cell Line | MV4-11 (Human Acute Myeloid Leukemia) |

| Animal Model | Rat, subcutaneous xenograft |

| Treatment | Intravenous (i.v.) dose of this compound |

| Efficacy Readout | Dose-dependent antitumor response |

| Dose (mg/kg) | Efficacy Outcome |

| 30 | Tumor Regression (TR) with no significant body weight loss[8] |

Experimental Protocols

General Xenograft Model Workflow

The following diagram illustrates a typical workflow for assessing the in vivo efficacy of this compound in a xenograft model.

Detailed Methodologies

4.2.1. Cell Lines and Culture

-

Human multiple myeloma (MOLP-8, NCI-H929) and acute myeloid leukemia (MV4-11) cell lines are maintained in appropriate culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

4.2.2. Animal Models

-

Female immunodeficient mice (e.g., C.B.-17 SCID, 5-8 weeks old) or rats are used for xenograft studies.[8] Animals are housed in a pathogen-free environment and allowed to acclimatize before the start of the experiment.

4.2.3. Tumor Implantation

-

Cancer cells (e.g., 5 x 10^6 NCI-H929 cells) are harvested, washed, and resuspended in a suitable medium, often mixed with Matrigel.[3]

-

The cell suspension is then injected subcutaneously into the flank of the mice.

4.2.4. Tumor Growth Monitoring and Treatment Initiation

-

Tumor volumes are measured regularly (e.g., twice or three times a week) using calipers and calculated using the formula: (Length x Width^2) / 2.

-

Once tumors reach a predetermined size (e.g., 100-200 mm³), animals are randomized into treatment and control groups.

4.2.5. Formulation and Administration of this compound

-

This compound for intravenous (i.v.) administration is formulated in a suitable vehicle. One example of a formulation for a similar Mcl-1 inhibitor involved 10% ethanol and 10% Cremophor EL.[10] Another study mentions a formulation with 30% 2-Hydroxypropyl-β-cyclodextrin.

-

The drug is administered via the tail vein.

4.2.6. Efficacy and Pharmacodynamic Assessment

-

Tumor volumes and body weights are monitored throughout the study.

-

Efficacy is determined by calculating Tumor Growth Inhibition (TGI) or Tumor Regression (TR) compared to the vehicle-treated control group.

-

For pharmacodynamic studies, tumors can be excised at specific time points after treatment to analyze biomarkers such as cleaved caspase-3 levels by methods like Meso Scale Discovery assay to confirm the on-target effect of this compound.[4]

Conclusion

The preclinical data strongly support the potent in vivo anti-tumor efficacy of this compound in xenograft models of multiple myeloma and acute myeloid leukemia. As a monotherapy, this compound induces dose-dependent tumor regression, including complete responses at tolerated doses. Furthermore, it shows potential for enhanced efficacy when used in combination with other anti-cancer agents. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals working on Mcl-1 inhibitors and related therapeutic strategies. However, it is important to note that despite promising preclinical results, the clinical development of this compound was halted due to observations of asymptomatic elevations in cardiac troponins in a Phase 1 clinical trial.[11]

References

- 1. A PKPD Case Study: Achieving Clinically Relevant Exposures of AZD5991 in Oncology Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Phase 1 First-in-Human Study of the MCL-1 Inhibitor AZD5991 in Patients with Relapsed/Refractory Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Epigenetic drug combination induces remission in mouse xenograft models of pediatric acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of Mcl-1-specific inhibitor AZD5991 and preclinical activity in multiple myeloma and acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. openinnovation.astrazeneca.com [openinnovation.astrazeneca.com]

- 8. Discovery of Mcl-1-specific inhibitor AZD5991 and preclinical activity in multiple myeloma and acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. selleckchem.com [selleckchem.com]

AZD-5991: A Deep Dive into its Selectivity Profile Against Bcl-2 Family Proteins

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity profile of AZD-5991, a potent and selective inhibitor of the anti-apoptotic protein Mcl-1, a key member of the Bcl-2 family. This document details the quantitative binding affinities, outlines the experimental methodologies used for these assessments, and visualizes the relevant biological pathways and experimental workflows.

Core Data: Selectivity and Potency of this compound

This compound distinguishes itself through its high affinity and remarkable selectivity for Mcl-1 over other anti-apoptotic Bcl-2 family members. This specificity is crucial for minimizing off-target effects and enhancing the therapeutic window. The compound's inhibitory activity has been quantified using various biophysical and biochemical assays, with the key findings summarized below.

Table 1: this compound Selectivity Profile Against Bcl-2 Family Proteins

| Target Protein | Binding Affinity (Ki) | IC50 |

| Mcl-1 | <0.13 nM | <0.72 nM |

| Bcl-2 | 6.8 µM | 20 µM |

| Bcl-xL | 18 µM | 36 µM |

| Bcl-w | 25 µM | 49 µM |

| Bfl-1 (A1) | 12 µM | 24 µM |

Data compiled from multiple sources.[1][2]

As the data indicates, this compound exhibits a sub-nanomolar binding affinity for Mcl-1, while its affinity for other Bcl-2 family proteins is in the micromolar range, demonstrating a selectivity of over 10,000-fold.[3] This high degree of selectivity underscores its design as a specific Mcl-1 antagonist.

Signaling Pathway and Mechanism of Action

This compound functions as a BH3 mimetic, directly binding to the BH3-binding groove of Mcl-1. This action displaces pro-apoptotic proteins like Bak, which are normally sequestered by Mcl-1. The release of Bak leads to its activation, mitochondrial outer membrane permeabilization (MOMP), and the subsequent release of cytochrome c, ultimately triggering the caspase cascade and apoptosis.[2][4]

References

Methodological & Application

Application Notes and Protocols for AZD-5991 In Vitro Cell Viability Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD-5991 is a potent and highly selective macrocyclic inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1), a member of the B-cell lymphoma 2 (Bcl-2) family.[1][2][3][4] Mcl-1 is overexpressed in various cancers, contributing to tumor cell survival and resistance to therapy.[3][5] this compound selectively binds to Mcl-1, disrupting its interaction with pro-apoptotic proteins and thereby triggering the intrinsic apoptotic pathway.[2][3][6] This targeted mechanism of action makes this compound a promising therapeutic agent, particularly in hematological malignancies such as multiple myeloma (MM) and acute myeloid leukemia (AML).[1][3][5]

These application notes provide a detailed protocol for determining the in vitro cell viability of cancer cell lines treated with this compound using a luminescence-based assay, such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.

Mechanism of Action Signaling Pathway